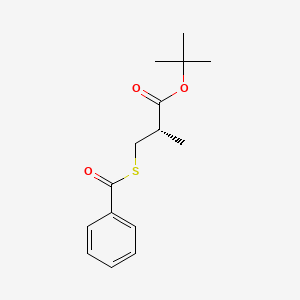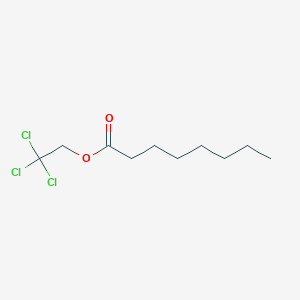
2,2,2-Trichloroethyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl octanoate is an organic compound with the molecular formula C10H17Cl3O2 and a molecular weight of 275.60 g/mol . It is a derivative of octanoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2,2,2-trichloroethyl group. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl octanoate typically involves the esterification of octanoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl octanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and a strong acid or base, the ester bond can be hydrolyzed to yield octanoic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Octanoic acid and 2,2,2-trichloroethanol.
Reduction: 2,2,2-Trichloroethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of carboxylic acids and alcohols.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl octanoate primarily involves its ability to undergo hydrolysis and release 2,2,2-trichloroethanol and octanoic acid. The trichloroethyl group acts as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions. This property makes it useful in organic synthesis for the temporary protection of functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethanol: A related compound where the octanoate group is replaced by a hydroxyl group.
2,2,2-Trichloroethyl acetate: Similar in structure but with an acetate group instead of an octanoate group.
Uniqueness
2,2,2-Trichloroethyl octanoate is unique due to its longer carbon chain (octanoate group), which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it more suitable for specific applications, such as in the synthesis of longer-chain esters and in studies involving lipid metabolism .
Propriétés
Numéro CAS |
84443-53-8 |
|---|---|
Formule moléculaire |
C10H17Cl3O2 |
Poids moléculaire |
275.6 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl octanoate |
InChI |
InChI=1S/C10H17Cl3O2/c1-2-3-4-5-6-7-9(14)15-8-10(11,12)13/h2-8H2,1H3 |
Clé InChI |
HSGDHOUWEKLJIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)
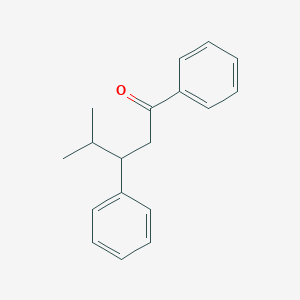
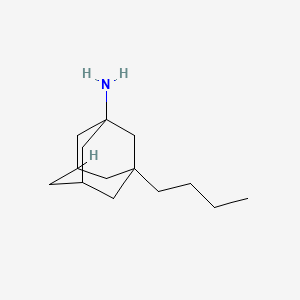
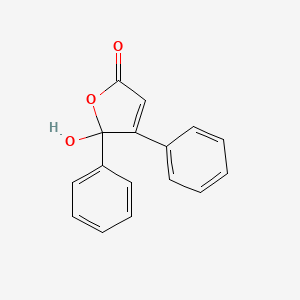

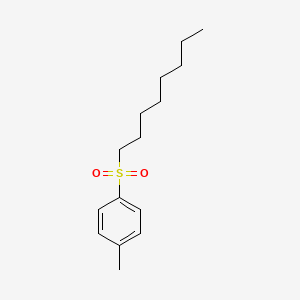
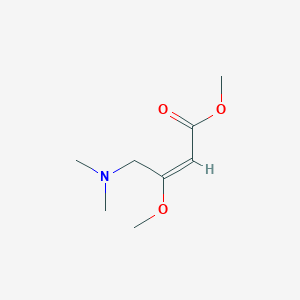
![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
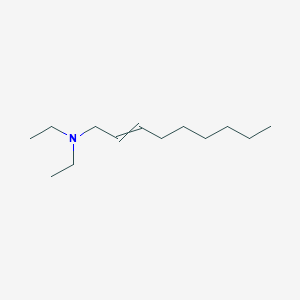
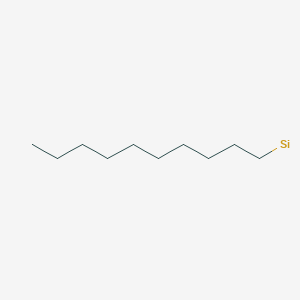
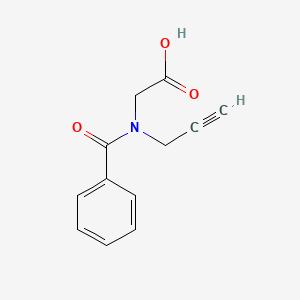
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
